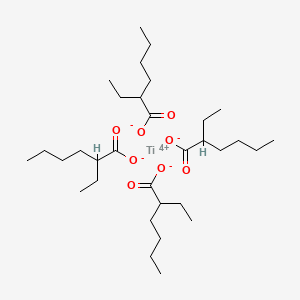

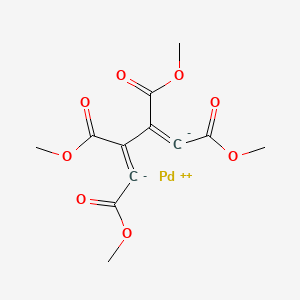

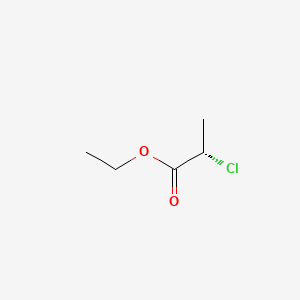

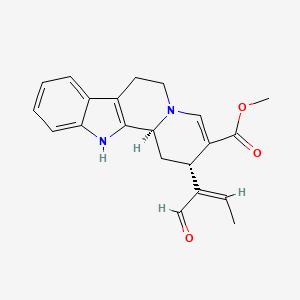

![molecular formula C9H10N2O2 B1599513 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine CAS No. 857348-51-7](/img/structure/B1599513.png)

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

Overview

Description

This compound is a derivative of oxazole, a heterocyclic five-membered ring with atoms of nitrogen and oxygen . It has a molecular formula of C9H10N2O2 .

Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . The exact molecular structure of this specific compound is not provided in the sources retrieved.Chemical Reactions Analysis

Oxazole derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Specific chemical reactions involving “1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine” are not detailed in the sources retrieved.Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 178.074227566 g/mol . The topological polar surface area is 51.2 Ų . Other physical and chemical properties specific to this compound are not detailed in the sources retrieved.Scientific Research Applications

Energetic Materials Synthesis

The compound 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is used in the synthesis of insensitive energetic materials. A study by Yu et al. (2017) describes the synthesis of N-Trinitroethylamino derivatives and energetic salts using similar compounds. These materials have moderate thermal stabilities and are insensitive to impact and friction, making them suitable for various applications in energetic materials.

Molecular Docking and Biological Efficacy

A study by Preethi et al. (2021) on Schiff base rare earth metal complexes with derivatives of this compound showed significant antimicrobial and anticancer activities in vitro. The research included molecular docking against microbial target proteins, highlighting the compound's potential in pharmaceutical applications.

Biobased Polyester Synthesis

In the field of biopolymer chemistry, Jiang et al. (2014) explored the enzymatic polymerization of similar furan-based compounds with various diacid ethyl esters. The resulting biobased furan polyesters, with their unique chemical structures and physical properties, offer new possibilities for sustainable materials development.

Corrosion Inhibition

The amino acid compounds related to this compound have been studied for their effectiveness in corrosion inhibition. A study by Yadav et al. (2015) demonstrated that these compounds act as mixed-type inhibitors for N80 steel corrosion, suggesting their potential in industrial applications to protect metals from corrosive environments.

Nitric Oxide Release and Vasodilator Action

In pharmacology, compounds like furoxans, which include this compound, are studied for their ability to release nitric oxide upon reaction with thiols. Feelisch et al. (1992) explored the vasodilator action of furoxans, showing their potential as prodrugs in increasing cyclic GMP levels via nitric oxide formation.

Mechanism of Action

Target of Action

Furan derivatives have been known to play a significant role in a variety of physiological cell processes due to their good solubility in water and relatively high thermal stability .

Mode of Action

Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics, which makes them valuable in the field of medicinal chemistry .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The bioavailability of furan derivatives can be influenced by various factors such as their solubility, stability, and the presence of functional groups .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors such as temperature, ph, and the presence of other compounds .

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . They are developed for the treatment of diseases which increases their developmental values as medicinal agents . The important information presented in the manuscript works as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, either enhancing or inhibiting its activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its biological activity. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name |

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVGZVXQOWFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428733 | |

| Record name | 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857348-51-7 | |

| Record name | 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)